

Detailed synthesis protocol for 2-Bromo-6-methoxyaniline.

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Compound of Interest

Compound Name: 2-Bromo-6-methoxyaniline

Cat. No.: B1361550

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Application Note: Synthesis of 2-Bromo-6-methoxyaniline

Introduction

2-Bromo-6-methoxyaniline is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1] Its structure, featuring a bromine atom and a methoxy group ortho to the amino group, provides multiple reactive sites for further chemical transformations. This document outlines a detailed protocol for the laboratory-scale synthesis of **2-Bromo-6-methoxyaniline** via the bromination of 2-methoxyaniline.

Chemical Properties

A summary of the key chemical properties of the target compound, **2-Bromo-6-methoxyaniline**, is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₈ BrNO[1][2][3]
Molecular Weight	202.05 g/mol [1][2][3]
CAS Number	5473-01-8[1][3]
Appearance	Solid[3]

Experimental Protocol

This protocol details the synthesis of **2-Bromo-6-methoxyaniline** from 2-methoxyaniline.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Amount	Moles
2-Methoxyaniline (o-anisidine)	C ₇ H ₉ NO	123.15	2.7 mL	23.7 mmol
Bromine	Br ₂	159.808	1.22 mL	23.7 mmol
Acetic Acid	CH ₃ COOH	60.052	10 mL	-
Hexadecanecarboxylic Acid	C ₁₆ H ₃₂ O ₂	256.42	20 mL	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.106	As needed	-
Saturated Sodium Bicarbonate Solution	NaHCO ₃	84.007	As needed	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.366	As needed	-
Silica Gel	SiO ₂	60.08	As needed	-
Dichloromethane	CH ₂ Cl ₂	84.93	As needed	-
Hexane	C ₆ H ₁₄	86.18	As needed	-

Procedure

The synthesis is performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reaction Setup:

- In a suitable reaction flask, a solution of 2-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is prepared.[4]
- The solution is cooled to 10°C using an ice bath.[4]

2. Bromination:

- A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is prepared.[4]
- This bromine solution is added dropwise to the cooled 2-methoxyaniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[4]
- After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.[4]

3. Work-up:

- The solvents are removed by rotary evaporation.[4]
- The resulting residue is dissolved in ethyl acetate.[4]
- The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution.[4]
- The organic layer is then dried over anhydrous magnesium sulfate.[4]
- The desiccant is removed by filtration.[4]
- The filtrate is concentrated under reduced pressure using a rotary evaporator.[4]

4. Purification:

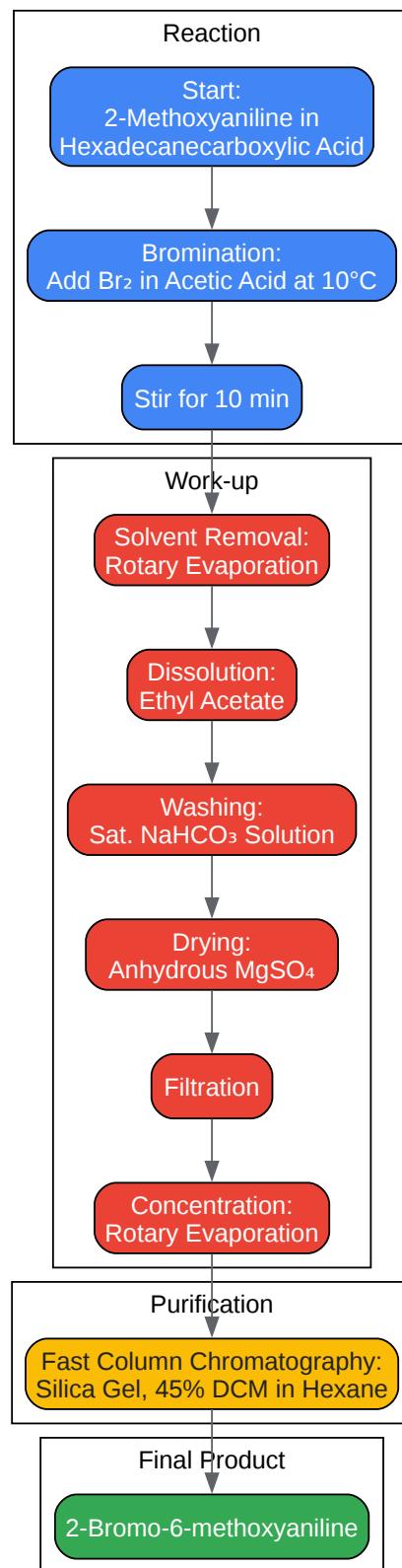
- The crude product is purified by fast column chromatography on silica gel.[4]
- The eluent used is a 45% solution of dichloromethane in hexane.[4]
- This purification yields 3.44 g of **2-Bromo-6-methoxyaniline**.[4]

Results

Product	Yield (g)	Yield (%)
2-Bromo-6-methoxyaniline	3.44	72%[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-6-methoxyaniline**.



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Caption: Synthetic workflow for **2-Bromo-6-methoxyaniline**.

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